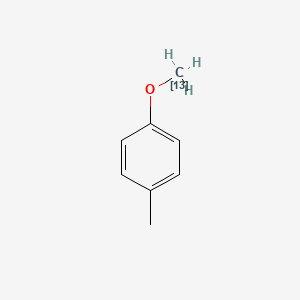
4-Methylanisole-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylanisole-13C, also known as 4-Methoxytoluene-13C, is a carbon-13 labeled compound. The carbon-13 isotope is a stable isotope of carbon, which is often used in various scientific research applications. 4-Methylanisole itself is a food flavoring agent and can be naturally found in Ylang Ylang fragrance oil .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylanisole-13C typically involves the incorporation of the carbon-13 isotope into the 4-Methylanisole molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors. The specific reaction conditions may vary depending on the method used, but generally involve standard organic synthesis techniques such as methylation and etherification .
Industrial Production Methods
Industrial production of this compound is often carried out using specialized equipment and facilities designed for the handling of isotopically labeled compounds. The process may involve the use of carbon-13 labeled methanol or other carbon-13 labeled reagents to achieve the desired labeling. The production is typically conducted under controlled conditions to ensure the purity and isotopic enrichment of the final product .
化学反应分析
Types of Reactions
4-Methylanisole-13C undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding aldehydes or acids.
Reduction: Reduction reactions can lead to the formation of 4-Methylphenol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic or basic conditions.
Major Products
Oxidation: 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.
Reduction: 4-Methylphenol.
Substitution: Various substituted anisoles depending on the substituent introduced.
科学研究应用
4-Methylanisole-13C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry
作用机制
The mechanism of action of 4-Methylanisole-13C involves its incorporation into various molecular pathways where the carbon-13 isotope acts as a tracer. This allows researchers to track the movement and transformation of the compound within a system. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction intermediates in chemical research .
相似化合物的比较
Similar Compounds
4-Methylanisole: The non-labeled version of the compound.
4-Methylphenol: A related compound with a hydroxyl group instead of a methoxy group.
Anisole: A simpler compound with a methoxy group attached to a benzene ring.
Uniqueness
4-Methylanisole-13C is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable for research applications that require isotopic labeling. This allows for precise tracking and analysis of the compound in various systems, providing insights that are not possible with non-labeled compounds .
属性
分子式 |
C8H10O |
|---|---|
分子量 |
123.16 g/mol |
IUPAC 名称 |
1-(113C)methoxy-4-methylbenzene |
InChI |
InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i2+1 |
InChI 键 |
CHLICZRVGGXEOD-VQEHIDDOSA-N |
手性 SMILES |
CC1=CC=C(C=C1)O[13CH3] |
规范 SMILES |
CC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















